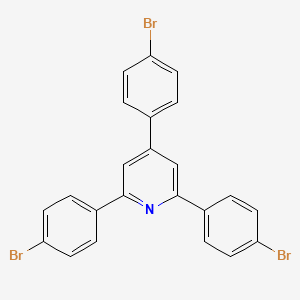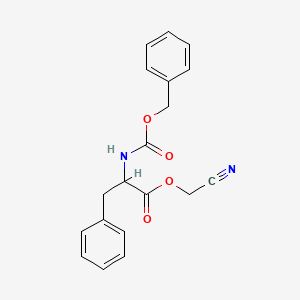
DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester: is a synthetic compound with the molecular formula C19H18N2O4 and a molecular weight of 338.39 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and as a protecting group in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by esterification with cyanomethyl ester. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl derivatives of the original compound.
Reduction: Deprotected phenylalanine derivatives.
Substitution: Substituted phenylalanine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester is widely used in peptide synthesis as a protecting group for the amino group of phenylalanine. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of protected amino acids in biological systems .
Medicine: Its ability to protect amino groups makes it valuable in the synthesis of peptide drugs .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides and peptide-based drugs. It is also employed in the production of specialty chemicals and intermediates .
Wirkmechanismus
The mechanism of action of DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group of phenylalanine from unwanted reactions during peptide synthesis. The cyanomethyl ester group facilitates the formation of ester bonds, allowing for the stepwise construction of peptides .
Molecular Targets and Pathways: The compound targets the amino group of phenylalanine, forming a stable carbamate linkage. This linkage prevents the amino group from participating in side reactions, ensuring the selective formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
N-Carbobenzoxy-DL-phenylalanine: Similar in structure but lacks the cyanomethyl ester group.
N-Benzyloxycarbonyl-L-phenylalanine: Similar protecting group but different stereochemistry.
tert-Butyloxycarbonyl-protected amino acids: Different protecting group but similar application in peptide synthesis.
Uniqueness: DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester is unique due to the presence of both the benzyloxycarbonyl protecting group and the cyanomethyl ester group. This combination allows for dual protection and reactivity, making it highly versatile in peptide synthesis .
Eigenschaften
CAS-Nummer |
3338-35-0 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
cyanomethyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H18N2O4/c20-11-12-24-18(22)17(13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,12-14H2,(H,21,23) |
InChI-Schlüssel |
QDAFQGLLNQPQAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione](/img/structure/B13728818.png)
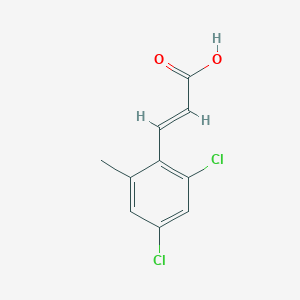
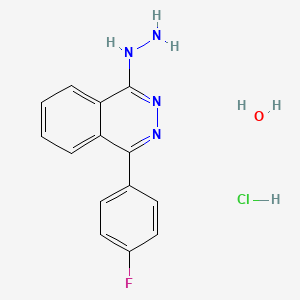
![Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]](/img/structure/B13728836.png)
![((1S,4S,5S)-4-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol](/img/structure/B13728843.png)
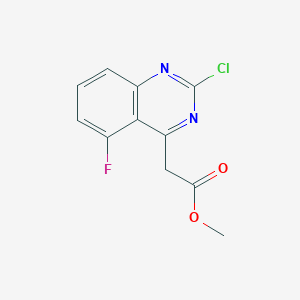
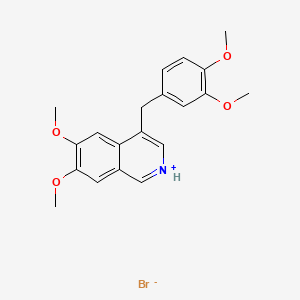

![Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate](/img/structure/B13728872.png)
![4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride](/img/structure/B13728881.png)

